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Compound of Interest

Compound Name: 3-Methylazetidine-1-sulfonamide

Cat. No.: B2456422 Get Quote

In the landscape of modern drug discovery, the journey from a promising molecular entity to a

viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical,

and often underestimated, of these evaluations are the fundamental assessments of solubility

and chemical stability. These properties are not mere data points; they are the bedrock upon

which formulation, dosing, pharmacokinetics, and ultimately, the safety and efficacy of a

therapeutic agent are built. An otherwise potent molecule can fail catastrophically if it cannot be

adequately dissolved and delivered to its target or if it degrades into inactive or potentially toxic

byproducts.

This guide focuses on 3-Methylazetidine-1-sulfonamide, a molecule of interest due to its

composite structure, featuring both a strained azetidine ring and a sulfonamide functional

group. The azetidine moiety is increasingly utilized in medicinal chemistry to improve properties

like metabolic stability and aqueous solubility, while the sulfonamide group is a well-established

pharmacophore.[1] Understanding the interplay of these structural features is key to predicting

and managing the molecule's behavior.

The purpose of this document is to provide a comprehensive, practical framework for the

thorough characterization of 3-Methylazetidine-1-sulfonamide. It moves beyond simple data

presentation to explain the causality behind the experimental design, grounding every protocol

in the authoritative standards of the International Council for Harmonisation (ICH). As your

guide, I will lead you through the necessary steps to build a robust data package, enabling

informed decisions in the development of this or structurally related compounds.
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Part 1: Physicochemical Profile and Solubility
Assessment
The first step in characterizing any new chemical entity is to establish its fundamental

physicochemical properties and its behavior in aqueous environments. This section details the

theoretical underpinnings and provides actionable protocols for quantifying the solubility of 3-
Methylazetidine-1-sulfonamide.

Core Physicochemical Properties
A molecule's inherent properties govern its interactions with solvents and biological systems.

The following table summarizes the key identifiers and predicted characteristics for 3-
Methylazetidine-1-sulfonamide.
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Property Value
Significance in Drug
Development

CAS Number 1418112-83-0[2]

Unique chemical identifier for

tracking and regulatory

purposes.

Molecular Formula C₄H₁₀N₂O₂S
Defines the elemental

composition of the molecule.

Molecular Weight 150.20 g/mol
Influences diffusion rates and

membrane transport.

Predicted logP -0.9 to -0.5

Predicts the lipophilicity ("oil-

loving") vs. hydrophilicity

("water-loving") balance. A

negative value suggests good

aqueous solubility but may

indicate challenges with

membrane permeability.

Predicted pKa ~9.5-10.5 (Sulfonamide N-H)

The sulfonamide proton is

weakly acidic. This pKa value

indicates the molecule will be

predominantly in its neutral

form across the physiological

pH range (1-8), which

significantly impacts its

solubility profile.

Understanding Aqueous Solubility: Kinetic vs.
Thermodynamic
Aqueous solubility is not a single value but is defined by the experimental conditions under

which it is measured. Two key types are critical in drug discovery:

Kinetic Solubility: This is a high-throughput measurement of how readily a compound,

predissolved in an organic solvent like DMSO, stays in an aqueous solution upon dilution.[3]
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[4][5] It measures the rate of precipitation and is invaluable for early-stage screening to

quickly flag compounds with potential solubility liabilities.

Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining

the concentration of a compound in a saturated solution after an extended period of

equilibration (e.g., 24-48 hours) with an excess of solid material.[3][4][6] This is the gold-

standard measurement required for lead optimization, formulation development, and

regulatory submissions.

For 3-Methylazetidine-1-sulfonamide, the presence of the polar sulfonamide group and the

nitrogen of the azetidine ring suggests a hydrophilic nature, consistent with its predicted

negative logP.[7] However, this must be confirmed experimentally across a physiologically

relevant pH range.

Experimental Workflow: Thermodynamic Solubility
The following diagram and protocol outline the industry-standard Shake-Flask method for

determining thermodynamic solubility.
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Preparation

Equilibration

Phase Separation

Quantification

Weigh excess solid
(e.g., ~2 mg)

Add aqueous buffer
(e.g., 1 mL) at target pH

(pH 1.2, 6.8, 7.4)

Step 1

Shake/agitate at a
controlled temperature

(e.g., 25°C) for 24-48 hours

Separate solid from supernatant
(Centrifugation or Filtration)

Extract clear supernatant

Dilute with appropriate solvent

Analyze concentration via
HPLC-UV or LC-MS

Click to download full resolution via product page

Caption: Workflow for Thermodynamic Solubility Determination.
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Detailed Protocol: Thermodynamic Solubility via Shake-
Flask
Objective: To determine the equilibrium solubility of 3-Methylazetidine-1-sulfonamide in

buffers simulating gastric fluid (pH 1.2) and intestinal/blood pH (pH 6.8 and 7.4).

Materials:

3-Methylazetidine-1-sulfonamide (solid powder)

Phosphate Buffered Saline (PBS), pH 7.4

Buffer solution, pH 6.8 (simulated intestinal fluid)

Buffer solution, pH 1.2 (simulated gastric fluid, 0.1 M HCl)

Microcentrifuge tubes or glass vials

Orbital shaker with temperature control

Centrifuge or syringe filters (0.22 µm)

Calibrated analytical balance

HPLC-UV or LC-MS system

Methodology:

Preparation: Add an excess amount (approximately 2 mg) of solid 3-Methylazetidine-1-
sulfonamide to a series of vials (in triplicate for each pH condition).

Solvent Addition: Add 1.0 mL of the respective aqueous buffer (pH 1.2, 6.8, and 7.4) to each

vial.

Equilibration: Seal the vials and place them on an orbital shaker set to a constant

temperature (e.g., 25°C or 37°C) for at least 24 hours. Causality: This extended time is

crucial to ensure the system reaches a true thermodynamic equilibrium between the

dissolved and solid states.
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Phase Separation: After equilibration, remove the vials and allow the undissolved solid to

settle. To obtain a clear supernatant, either:

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

Filter the suspension using a 0.22 µm chemical-resistant syringe filter. Trustworthiness:

This step is critical to ensure no solid particulates are carried over, which would artificially

inflate the measured solubility.

Sample Preparation for Analysis: Carefully pipette a known volume (e.g., 100 µL) of the clear

supernatant and dilute it with a suitable mobile phase or solvent mixture to a concentration

within the linear range of the analytical method's calibration curve.

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[8]

Determine the concentration by comparing the peak area to a standard curve prepared from

known concentrations of the compound.

Calculation: Calculate the final solubility in µg/mL or µM, accounting for the dilution factor.

Data Presentation: Solubility Profile
Results should be summarized in a clear, concise table.

pH of Aqueous
Buffer

Mean Solubility
(µg/mL)

Standard Deviation Solubility (mM)

1.2 (Simulated

Gastric)

6.8 (Simulated

Intestinal)

7.4 (Physiological)

Part 2: Chemical Stability and Forced Degradation
Assessing the intrinsic chemical stability of a molecule is a regulatory requirement and a

fundamental component of risk assessment. Forced degradation (or stress testing) studies are
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performed to deliberately degrade the molecule under conditions more severe than those

expected during storage.[9]

The primary goals of these studies are:

To identify likely degradation products and establish degradation pathways.[9][10]

To demonstrate the specificity and stability-indicating nature of the analytical method.

To inform formulation, packaging, and storage condition decisions.

Sulfonamides are generally stable but can be susceptible to specific degradation pathways,

including hydrolysis (especially in acidic conditions), oxidation, and photolysis.[10][11][12]

Experimental Design: Forced Degradation Studies
The following diagram illustrates the parallel nature of a forced degradation study, where the

parent compound is subjected to multiple stress conditions simultaneously.

Stress Conditions (ICH Q1A/Q1B)

3-Methylazetidine-1-sulfonamide
(in solution)

Acid Hydrolysis
(e.g., 0.1 M HCl, 60°C)

Base Hydrolysis
(e.g., 0.1 M NaOH, 60°C)

Oxidation
(e.g., 3% H₂O₂, RT)

Thermal
(e.g., 80°C in solution)

Photolytic
(ICH Q1B Light Exposure)

Analyze all samples with a
Stability-Indicating HPLC Method

Click to download full resolution via product page

Caption: Forced Degradation Study Workflow.

Protocol: Forced Degradation Stress Conditions
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Objective: To achieve a target degradation of 5-20% of the parent compound to ensure that

degradation products are generated at sufficient levels for detection without completely

consuming the parent drug.[13][14]

Stock Solution Preparation: Prepare a stock solution of 3-Methylazetidine-1-sulfonamide at a

known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

Stress Condition Protocol
Justification & Expected
Outcome

Acid Hydrolysis

Mix stock solution with 0.1 M

HCl. Incubate at 60°C. Sample

at time points (e.g., 2, 8, 24

hours). Neutralize before

analysis.

Sulfonamide bonds can be

susceptible to acid-catalyzed

hydrolysis.[11] This identifies

potential cleavage of the S-N

bond.

Base Hydrolysis

Mix stock solution with 0.1 M

NaOH. Incubate at 60°C.

Sample at time points.

Neutralize before analysis.

Sulfonamides are generally

more stable to base than acid.

[11][15] Comparing results with

acid hydrolysis reveals pH-

dependent stability.

Oxidative Degradation

Mix stock solution with 3%

H₂O₂. Store at room

temperature in the dark.

Sample at time points.

The sulfur atom and potentially

the azetidine ring can be sites

of oxidation.[12] This simulates

exposure to oxidative

environmental factors.

Thermal Degradation

Incubate stock solution (in a

neutral buffer) at 80°C. Sample

at time points.

Assesses the intrinsic thermal

stability of the molecule in the

absence of other stressors.

Photostability

Expose solid powder and

solution to a light source

conforming to ICH Q1B

guidelines (≥1.2 million lux

hours and ≥200 watt hours/m²

UV).[16][17][18] Include a dark

control.

Determines light sensitivity.

Aromatic systems or strained

rings can be susceptible to

photolytic degradation.
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Developing and Validating a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the

decrease in the amount of the active compound due to degradation.

Key Requirements for a SIM:

Specificity: The method must be able to produce a response for the parent compound that is

free from interference from degradants, impurities, or excipients.

Peak Purity: The chromatographic peak for the parent compound must be pure in all

stressed samples. This is typically verified using a Photodiode Array (PDA) detector.

Protocol Outline:

Initial Method Development: Develop a reversed-phase HPLC method (e.g., C18 column)

that gives a sharp, symmetrical peak for the parent compound.

Analysis of Stressed Samples: Inject samples from all forced degradation conditions into the

HPLC system.

Method Optimization: Adjust the mobile phase composition, gradient, or other parameters to

achieve baseline separation between the parent peak and all degradant peaks.

Validation: Once separation is achieved, perform a peak purity analysis on the parent peak in

each stressed sample to confirm that no degradants are co-eluting.

Data Presentation: Forced Degradation Summary
The results should be tabulated to provide a clear overview of the molecule's stability profile.
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Stress
Condition

Duration
% Assay of
Parent

% Degradation
Number of
Degradants
Detected

Control

(Unstressed)
24h 100.0 0.0 0

0.1 M HCl, 60°C 24h

0.1 M NaOH,

60°C
24h

3% H₂O₂, RT 24h

80°C Heat 24h

Photolytic (ICH

Q1B)
-

Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive

evaluation of the solubility and stability of 3-Methylazetidine-1-sulfonamide. By systematically

executing the detailed protocols for thermodynamic solubility and forced degradation,

researchers can generate a high-quality data package that is essential for decision-making at

every stage of the drug development pipeline. This foundational knowledge of a molecule's

physicochemical behavior is indispensable for mitigating risks, optimizing formulations, and

ultimately, advancing safer and more effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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